molecular formula C18H22N3NaO8S3 B014161 Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt CAS No. 169751-10-4

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

Cat. No. B014161
M. Wt: 527.6 g/mol
InChI Key: ZAPNXDUFCQIHFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt involves complex chemical reactions, where key steps include the activation of carboxylic acid groups and the introduction of sulfonate functionalities to achieve high reactivity and water solubility. The optimization of reaction conditions such as temperature, pH, and reagent ratios is crucial for achieving high yields and purity of the final product. Studies on the synthesis of related compounds provide insights into the methodologies that can be adapted for synthesizing Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt with high efficiency and selectivity (Xu Pei-yuan, 2008).

Molecular Structure Analysis

The molecular structure of this compound features a disulfide bond and a succinimidyl ester, which are crucial for its cross-linking capabilities. Vibrational studies, including infrared and Raman spectroscopy, reveal the distinct geometry of the disulfide region, which is less torsioned in Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate compared to similar compounds. This unique geometry enhances its bioefficacy when used in conjugation with biomolecules (B. Pal et al., 1997).

Chemical Reactions and Properties

The compound's reactivity primarily stems from its succinimidyl ester and disulfide functionalities. The succinimidyl ester reacts with amine groups to form stable amide bonds, while the disulfide bond can undergo exchange reactions with thiol groups. These reactions are essential for the compound's role as a cross-linker in modifying proteins and peptides. The efficient catalysis of these reactions, as illustrated in the synthesis of pyrano[4,3-b]pyran derivatives, showcases the compound's versatility in facilitating chemical transformations under various conditions (N. G. Khaligh, 2015).

Physical Properties Analysis

The physical properties of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, such as solubility, stability, and melting point, are significantly influenced by its sulfonate group, which enhances its solubility in water and aqueous solutions. This property is critical for its application in biological systems, where water solubility is a prerequisite for effective use. Analytical techniques, including mass spectrometry and NMR, are pivotal in characterizing these properties and ensuring the compound's purity and suitability for research and industrial applications.

Chemical Properties Analysis

The chemical properties of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, such as reactivity, stability under various conditions, and specificity in targeting functional groups, define its utility in chemical synthesis and modification of biomolecules. Its ability to form stable linkages under physiological conditions without affecting the native structure and function of biomolecules is particularly noteworthy. Research on similar sulfonate-containing compounds provides insights into optimizing reaction conditions to enhance the compound's chemical stability and reactivity (F. Shirini et al., 2011).

Scientific Research Applications

“Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt”, also known as Sulfo-LC-SPDP, is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that will react with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that will react with sulfhydryls to form a reversible disulfide bond .

  • Reversible crosslinking of proteins : Sulfo-LC-SPDP can be used to create reversible crosslinks between proteins. This is useful in studies where the temporary connection of proteins is required .
  • Adding sulfhydryl groups to proteins : Sulfo-LC-SPDP can be used to add sulfhydryl groups to proteins by attachment to lysine residues .
  • Protein crosslinking to create bioconjugates : Sulfo-LC-SPDP can be used in a two-step reaction to crosslink proteins and create bioconjugates, such as antibody-enzyme conjugates .
  • Attaching haptens to carrier proteins for antibody production : Sulfo-LC-SPDP can be used to attach haptens to carrier proteins, which can then be used to produce antibodies .
  • Preparing immunotoxin conjugates : Sulfo-LC-SPDP can be used to prepare immunotoxin conjugates .
  • Labeling cell surface proteins : Since Sulfo-LC-SPDP is not membrane permeable, it can be used for labeling cell surface proteins . This can be useful in various biological and medical research fields, including immunology, cell biology, and molecular biology.

  • Creating cleavable bioconjugates : The disulfide bond in the spacer arm of Sulfo-LC-SPDP is readily cleaved by reducing agents like DTT or TCEP at pH 8.5 . This property can be exploited to create cleavable bioconjugates, which can be useful in studies where the temporary connection of biomolecules is required.

  • Monitoring the progress of reactions : The pyridyl disulfide group of Sulfo-LC-SPDP releases a detectable by-product (pyridine-2-thione) when reacted with a free sulfhydryl group . By measuring the release of this by-product at 343 nm, the progress of the reaction can be easily followed. This can be particularly useful in experimental setups where real-time monitoring of the reaction is necessary.

Future Directions

The future directions for Sulfo-LC-SPDP could involve its use in various applications such as reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction, attaching haptens to carrier proteins for antibody production, and preparing immunotoxin conjugates .

properties

IUPAC Name

sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNXDUFCQIHFS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N3NaO8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404589
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexanoate sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

CAS RN

169751-10-4
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexanoate sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.